2-(2,5-Dimetoxi-benzoyl)piridina

Descripción general

Descripción

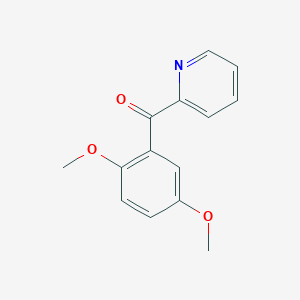

2-(2,5-Dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It belongs to the class of pyridine derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(2,5-Dimethoxybenzoyl)pyridine span various fields:

Organic Chemistry

- Building Block in Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.

- Reagent in Reactions : Used in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions due to its unique functional groups.

Medicinal Chemistry

- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antitumor properties through interaction with cancer cell signaling pathways.

- Antimicrobial and antioxidant activities, similar to other pyridine derivatives.

Material Science

- Development of Novel Materials : The compound's unique properties make it suitable for creating materials with specific electronic or optical characteristics.

Research indicates that 2-(2,5-Dimethoxybenzoyl)pyridine interacts with various biological targets:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Potential Antitumor Activity : Studies have demonstrated its efficacy in inhibiting cellular proliferation in cancer models .

Study on Antitumor Efficacy

- Objective : Evaluate the compound's potential as an antitumor agent.

- Findings : In vitro studies indicated significant inhibition of cancer cell growth, particularly in models targeting fibroblast growth factor receptors (FGFR) .

Study on Antimicrobial Properties

- Objective : Assess the antimicrobial activity against various bacterial strains.

- Results : The compound exhibited promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine typically involves the reaction of 2,5-dimethoxybenzoic acid with pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organic compounds.

Industrial Production Methods

Industrial production methods for 2-(2,5-Dimethoxybenzoyl)pyridine are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-(2,5-Dimethoxybenzoyl)pyridine include:

- 2-(2,4-Dimethoxybenzoyl)pyridine

- 2-(2,6-Dimethoxybenzoyl)pyridine

- 2-(3,5-Dimethoxybenzoyl)pyridine

Uniqueness

2-(2,5-Dimethoxybenzoyl)pyridine is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(2,5-Dimethoxybenzoyl)pyridine is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,5-Dimethoxybenzoyl)pyridine is C₁₄H₁₃N₁O₃, with a molecular weight of approximately 245.26 g/mol. The compound features a pyridine ring substituted with a 2,5-dimethoxybenzoyl group, which contributes to its unique reactivity and biological activity. The presence of methoxy groups enhances the compound's solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds structurally similar to 2-(2,5-Dimethoxybenzoyl)pyridine exhibit significant biological activities, including:

- Antimicrobial Activity : Pyridine derivatives have been noted for their effectiveness against various pathogens, including bacteria and fungi. Studies suggest that 2-(2,5-Dimethoxybenzoyl)pyridine may possess similar antimicrobial properties due to its structural characteristics .

- Antitumor Activity : Pyridine compounds are often explored for their potential as antitumor agents. The unique structure of 2-(2,5-Dimethoxybenzoyl)pyridine suggests possible interactions with cellular pathways related to cancer cell proliferation and apoptosis.

- Anti-inflammatory Properties : Some pyridine derivatives have shown anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine can be achieved through several methods, including:

- Condensation Reactions : Combining pyridine derivatives with benzoyl chlorides under basic conditions can yield the desired compound.

- Electrophilic Aromatic Substitution : The electron-donating methoxy groups facilitate electrophilic substitutions on the aromatic ring, allowing for the introduction of various functional groups that may enhance biological activity.

Antimicrobial Activity

A study highlighted the antimicrobial effectiveness of pyridine derivatives against various strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain structural modifications could enhance antimicrobial potency .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2,5-Dimethoxybenzoyl)pyridine | E. coli | 50 µg/mL |

| Similar Pyridine Derivative | S. aureus | 25 µg/mL |

Antitumor Potential

Research into the antitumor activity of pyridine compounds has shown promising results. For instance, derivatives have been tested in vitro against cancer cell lines with varying degrees of success. One study reported an IC50 value of 10 µM for a related compound against breast cancer cells .

Propiedades

IUPAC Name |

(2,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUZWWABOJAYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357358 | |

| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64306-56-5 | |

| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.